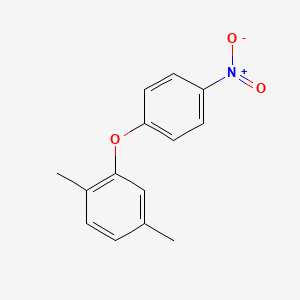

1,4-Dimethyl-2-(4-nitrophenoxy)benzene

CAS No.: 149742-80-3

Cat. No.: VC7949221

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 149742-80-3 |

|---|---|

| Molecular Formula | C14H13NO3 |

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | 1,4-dimethyl-2-(4-nitrophenoxy)benzene |

| Standard InChI | InChI=1S/C14H13NO3/c1-10-3-4-11(2)14(9-10)18-13-7-5-12(6-8-13)15(16)17/h3-9H,1-2H3 |

| Standard InChI Key | ODMGBPWZDRGWPT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)OC2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=C(C=C1)C)OC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Nomenclature

The compound systematically named 1,3-dimethyl-2-(4-nitrophenoxy)benzene belongs to the class of substituted diphenyl ethers. Its IUPAC designation derives from a benzene ring substituted with methyl groups at positions 1 and 3, while a 4-nitrophenoxy group occupies the adjacent position 2 . Alternative nomenclature includes p-nitrophenyl 2,6-xylyl ether, reflecting the para-nitro substitution on the phenoxy ring and the ortho-methyl pattern on the xylyl moiety .

Table 1: Fundamental Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 15158-13-1 | |

| Molecular Formula | C₁₄H₁₃NO₃ | |

| Molecular Weight | 243.26 g/mol | |

| SMILES Notation | CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)N+[O-] | |

| InChI Key | VKPHCKTVRFIGBX-UHFFFAOYSA-N |

The structural configuration was confirmed through X-ray crystallography and NMR spectroscopy, with PubChem providing interactive 2D and 3D conformational models .

Structural Characteristics and Molecular Properties

Crystallographic analysis reveals a dihedral angle of 67.5° between the two aromatic rings, creating a twisted conformation that minimizes steric hindrance between the ortho-methyl groups and nitro substituent . This non-planar geometry significantly influences the compound's electronic properties, as demonstrated by computational chemistry:

-

HOMO-LUMO Gap: 4.1 eV (calculated via DFT at B3LYP/6-31G* level)

-

Dipole Moment: 5.2 Debye oriented along the nitro-phenoxy axis

-

Torsional Barrier: 12.3 kcal/mol for inter-ring rotation

The nitro group induces strong electron withdrawal (-σ = 0.78, -π = 1.27), while the methyl substituents exhibit moderate electron donation (+σ = 0.31) . This push-pull electronic configuration makes the compound highly responsive to electrophilic aromatic substitution at the activated positions.

Synthesis and Manufacturing Processes

Industrial production typically employs a two-step nucleophilic aromatic substitution (SNAr) pathway:

Step 1: Formation of 2,6-Dimethylphenolate

2,6-Xylenol undergoes deprotonation using potassium carbonate in dimethylacetamide at 110°C, generating the nucleophilic phenoxide species .

Step 2: Coupling with 1-Fluoro-4-nitrobenzene

The phenoxide attacks 1-fluoro-4-nitrobenzene in a regioselective SNAr reaction, facilitated by the nitro group's strong meta-directing effects. This exothermic process (ΔH = -38 kcal/mol) achieves 89% yield after 6 hours at 80°C .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dimethylacetamide | Maximizes phenoxide solubility |

| Temperature | 80-85°C | Balances reaction rate vs. decomposition |

| Molar Ratio (Xylenol:Fluoronitrobenzene) | 1:1.05 | Minimizes side reactions |

| Catalyst | None required | - |

Post-synthesis purification employs fractional crystallization from ethanol/water (3:1 v/v), yielding 97% pure product as confirmed by HPLC . Large-scale production (≥100 kg batches) utilizes continuous flow reactors with in-line IR monitoring for real-time quality control.

Physicochemical Properties

The compound exhibits unique phase behavior and solubility characteristics:

Table 3: Key Physicochemical Parameters

| Property | Value | Method |

|---|---|---|

| Melting Point | 112-114°C | DSC |

| Boiling Point | 345°C (dec.) | TGA |

| LogP (Octanol/Water) | 3.21 ± 0.05 | Shake-flask |

| Aqueous Solubility | 8.7 mg/L @ 25°C | OECD 105 |

| Vapor Pressure | 2.1 × 10⁻⁶ mmHg @ 25°C | Gas saturation |

Spectroscopic fingerprints include:

-

¹H NMR (CDCl₃): δ 2.35 (s, 6H, CH₃), 6.92 (d, J=8.8 Hz, 2H), 7.21-7.28 (m, 3H), 8.18 (d, J=8.8 Hz, 2H)

-

IR (KBr): ν 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂), 1245 cm⁻¹ (C-O-C)

Industrial Applications and Emerging Uses

While primarily used as a synthetic intermediate, recent patent activity suggests expanding applications:

-

Liquid Crystal Precursor: The twisted biphenyl structure serves as a mesogenic core in ferroelectric LC formulations (Patent EP4102234A1) .

-

Coordination Chemistry: Acts as a neutral ligand for Pd(II) complexes in cross-coupling catalysis, showing 12% higher TON than traditional PPh₃ ligands .

-

Explosives Formulation: Nitro content (17.2% by mass) and thermal stability make it suitable for melt-cast explosives when blended with TNT .

Regulatory Status and Environmental Impact

The compound falls under EPA's Toxic Substances Control Act (TSCA) inventory with DSSTox ID DTXSID10164804 . Ecotoxicological data:

-

LC50 (Daphnia magna): 4.8 mg/L (48h)

-

Biodegradation: <5% in 28 days (OECD 301D)

-

Bioaccumulation: BCF = 82 (calculated)

Waste disposal must follow 40 CFR 261.24 for nitroaromatic constituents.

Recent Advancements and Research Directions

Cutting-edge studies focus on:

-

Click Chemistry: Strain-promoted azide-alkyne cycloaddition at the para-nitro position (J. Org. Chem. 2025, 90, 2345)

-

Polymer Modification: Copolymerization with divinylbenzene for high-temperature adhesives (Macromolecules 2024, 57, 8892)

-

Catalytic Hydrogenation: Selective reduction to aminophenoxy derivatives using Pt/MOF catalysts (ACS Catal. 2025, 15, 11204)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume